molecular formula C12H11NO4 B1497695 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid CAS No. 91569-97-0

5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid

Cat. No.: B1497695
CAS No.: 91569-97-0
M. Wt: 233.22 g/mol
InChI Key: KHOOMTRVPBUDMG-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a methoxy group (-OCH₃) attached to the phenyl ring and a methyl group (-CH₃) on the isoxazole ring, making it distinct in its chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methoxybenzaldehyde and hydroxylamine hydrochloride.

  • Reaction Steps: The reaction involves the formation of an oxime intermediate, followed by cyclization to form the isoxazole ring. This cyclization can be achieved using a dehydration agent such as phosphorus oxychloride (POCl₃).

  • Purification: The final product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can also improve yield and reduce by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, especially at the 5-position.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, in acidic or neutral conditions.

  • Reduction: LiAlH₄, in anhydrous ether.

  • Substitution: Various nucleophiles, in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Substituted isoxazoles, phenols.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid can be used as a probe to study enzyme activities and metabolic pathways.

Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets would vary based on the context of its use.

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles

  • 5-(4-Methoxyphenyl)-1H-imidazoles

  • 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-

Uniqueness: Unlike these compounds, 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid has a distinct isoxazole ring, which imparts unique chemical and biological properties. Its methoxy group also contributes to its reactivity and interaction with biological targets.

This compound's versatility and unique structure make it a valuable tool in various scientific and industrial applications. Its synthesis, reactions, and applications highlight its importance in advancing research and development across multiple fields.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7-10(12(14)15)11(17-13-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOOMTRVPBUDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651198
Record name 5-(4-Methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91569-97-0
Record name 5-(4-Methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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